Methyl 4-(4,5-dibromo-2-methylimidazol-1-yl)butanoate
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Overview
Description
Methyl 4-(4,5-dibromo-2-methylimidazol-1-yl)butanoate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms and a methyl group attached to the imidazole ring, as well as a butanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4,5-dibromo-2-methylimidazol-1-yl)butanoate typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Esterification: The final step involves the esterification of the butanoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for bromination and esterification steps helps in maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4,5-dibromo-2-methylimidazol-1-yl)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the imidazole ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, ethanol), and mild heating.
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran), and low temperatures.
Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (water, acetic acid), and controlled temperatures.
Major Products
Substitution: Substituted imidazole derivatives with various functional groups.
Reduction: Debrominated imidazole derivatives.
Oxidation: Oxidized imidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Methyl 4-(4,5-dibromo-2-methylimidazol-1-yl)butanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4,5-dibromo-2-methylimidazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The bromine atoms and the imidazole ring play a crucial role in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-2-methylimidazole: Lacks the butanoate ester group but shares the brominated imidazole core.
Methyl 4-(4,5-dichloro-2-methylimidazol-1-yl)butanoate: Similar structure with chlorine atoms instead of bromine.
Methyl 4-(4,5-dibromo-2-ethylimidazol-1-yl)butanoate: Similar structure with an ethyl group instead of a methyl group on the imidazole ring.
Uniqueness
Methyl 4-(4,5-dibromo-2-methylimidazol-1-yl)butanoate is unique due to the presence of both bromine atoms and the butanoate ester group, which confer specific chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(4,5-dibromo-2-methylimidazol-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2N2O2/c1-6-12-8(10)9(11)13(6)5-3-4-7(14)15-2/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGBUHNDAATMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CCCC(=O)OC)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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